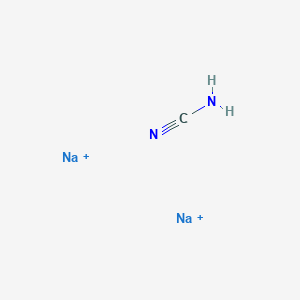

Disodium cyanamide

Description

Historical Context of Cyanamide (B42294) Chemistry Research

The journey of cyanamide chemistry began in the late 19th century with the discovery of the Frank-Caro process in 1897, which allowed for the synthesis of calcium cyanamide (CaCN₂) from calcium carbide and atmospheric nitrogen. acs.orgsciencehistory.org This development was a milestone in nitrogen fixation, providing a crucial alternative to natural sources for fertilizers and chemical feedstocks. acs.org Initially, calcium cyanamide was widely used as a fertilizer and later as a source for producing ammonia (B1221849) and nitric acid. mdpi.com

In the mid-20th century, research shifted towards isolating the active ingredient, free cyanamide (H₂NCN), from its calcium salt. evonik.com Scientists successfully developed methods to prepare and stabilize a 50% aqueous solution of cyanamide, which opened up a plethora of new applications due to its high reactivity. evonik.com This paved the way for the synthesis and study of various cyanamide salts, including disodium (B8443419) cyanamide. One early procedure involved reacting calcium cyanamide with caustic soda to produce disodium cyanamide, which was then used to synthesize diallyl cyanamide. google.com These foundational developments established the basis for the extensive use of cyanamide and its derivatives in modern chemical synthesis. evonik.com

Foundational Principles of this compound Reactivity

This compound is a white, crystalline solid with the chemical formula Na₂CN₂. lookchem.com Its reactivity is fundamentally derived from the structure of the cyanamide dianion, [NCN]²⁻. This ion is a pseudochalcogenide, meaning its chemical properties can be analogous to those of oxides or sulfides. wikipedia.org

The cyanamide moiety possesses a unique and chemically versatile nitrogen-carbon-nitrogen (NCN) connectivity. mdpi.comresearchgate.net In its parent form, cyanamide (H₂NCN) exhibits tautomerism, existing as both H₂N-C≡N and the carbodiimide (B86325) form HN=C=NH. wikipedia.org The H₂N-C≡N tautomer is dominant and features a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile group, a duality that drives its diverse reactivity. mdpi.comresearchgate.net

This compound, as the dianion, is a potent nucleophile. It is often formed in situ by treating cyanamide with a strong base like sodium hydroxide (B78521) or sodium hydride. google.com This dianion readily reacts with electrophiles, a property extensively used in organic synthesis. For instance, its reaction with organic halides is a common method for preparing disubstituted cyanamides, which are valuable intermediates for creating symmetrical secondary amines. google.com The compound also serves as a catalyst in various industrial processes, facilitating the activation or decomposition of substances like alcohols and esters. lookchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CN₂Na₂ |

| Molecular Weight | 88.020 g/mol guidechem.comnih.gov |

| Appearance | White, crystalline solid lookchem.com |

| CAS Number | 20611-81-8 guidechem.com |

| Canonical SMILES | C(#N)N.[Na+].[Na+] guidechem.com |

| InChI Key | RMPWNCZXUIYTJJ-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 49.8 Ų nih.gov |

| Heavy Atom Count | 5 guidechem.com |

Contemporary Research Paradigms in this compound Science

Modern research into this compound is primarily guided by a positivist paradigm, which focuses on explanation, prediction, and the verification of hypotheses through empirical, often quantitative, data. gwu.edunih.gov This approach seeks to establish causal relationships and generalizable findings through controlled experimentation. nih.gov In this context, contemporary studies on this compound are centered on developing novel synthetic methodologies and expanding its applications in a controlled and predictable manner.

A significant area of recent research involves the use of this compound as a precursor in metal-catalyzed reactions. mdpi.comnih.gov Scientists have developed protocols using copper, iron, and nickel catalysts for various transformations, such as the [2+2+2] cycloaddition of cyanamides with alkynes to produce 2-aminopyridines. mdpi.comnih.gov These methods offer high efficiency and regiocontrol. mdpi.com

Furthermore, the development of safer and more sustainable synthetic routes to cyanamide derivatives is a key focus. mdpi.com Historically, the synthesis of disubstituted cyanamides often involved highly toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk Current research explores less hazardous alternatives and more atom-economical processes, such as radical cascade reactions initiated from N-acyl cyanamides to construct complex nitrogen-containing polycyclic frameworks. mdpi.comnih.gov These radical reactions provide rapid access to intricate molecular cores from simple starting materials. mdpi.com

Another active research front is the exploration of N-CN bond cleavage reactions. nih.gov This allows cyanamides to act as electrophilic cyanating agents or amino-transfer groups, enabling the difunctionalization of carbon-carbon multiple bonds. nih.gov

Table 2: Selected Contemporary Synthetic Applications of Cyanamides

| Reaction Type | Description | Catalyst/Reagent Example |

|---|---|---|

| [2+2+2] Cycloaddition | Formation of six-membered heterocycles like 2-aminopyridines from cyanamides and diynes. mdpi.comnih.gov | Ni(cod)₂, FeCl₂/Zn nih.gov |

| [3+2] Cycloaddition | Synthesis of five-membered heterocycles such as 1,2,4-oxadiazoles and 4-aminotetrazoles. mdpi.com | Nitrile oxides, Azides mdpi.com |

| Radical Cascade Cyclization | Construction of complex polycyclic systems, including guanidine-based natural products. mdpi.comnih.gov | Silver(I) mediated phosphorylation/cyclization mdpi.com |

| Electrophilic Cyanation | Transfer of a cyanide group to a nucleophile, often using activated N-sulfonyl cyanamides. mdpi.comnih.gov | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) nih.govcardiff.ac.uk |

| N-Cyanation of Amines | Formation of substituted cyanamides from secondary amines. mdpi.com | CuBr₂, AIBN/CuI mdpi.comnih.gov |

Interdisciplinary Significance of this compound Studies

The study of this compound and its derivatives extends across multiple scientific fields, highlighting its interdisciplinary importance. Its role as a fundamental C1 building block makes it a valuable tool in materials science, agricultural chemistry, and medicinal chemistry. wikipedia.org

Materials Science: The cyanamide ligand is used to construct coordination polymers and organometallic complexes. mdpi.comresearchgate.net These materials are investigated for various applications, including catalysis and the design of novel functional materials with specific electronic or photoluminescent properties. researchgate.netontosight.ai For example, tungsten cluster compounds with the general formula A[W₆ZCl₁₈] (where Z can be a nitrogen atom derived from a cyanamide source) have been synthesized and structurally characterized. lookchem.com

Agricultural Chemistry: Building on the historical use of calcium cyanamide, research continues to leverage cyanamide chemistry for agricultural applications. sigmaaldrich.com Cyanamide itself is used as a fertilizer, and its derivatives are synthesized for use as modern pesticides. evonik.comsigmaaldrich.com

Pharmaceutical Synthesis: this compound is a key starting material in the synthesis of numerous pharmaceutical compounds. lookchem.com The cyanamide functional group is a precursor to the guanidine (B92328) group found in many biologically active molecules. wikipedia.org For example, it is used in the industrial synthesis of creatine. wikipedia.org It is also a building block for drugs such as the hair-loss treatment minoxidil (B1677147) and various anthelmintics, which contain a 2-aminoimidazole substructure derived from cyanamide. wikipedia.org

Prebiotic Chemistry: Cyanamide is considered an important molecule in studies of prebiotic chemistry. Researchers have proposed that the condensation of cyanamide with simple sugars could have been a plausible prebiotic route to the formation of nucleosides, the building blocks of RNA. researchgate.netmdpi.com

Properties

IUPAC Name |

disodium;cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2.2Na/c2-1-3;;/h2H2;;/q;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWNCZXUIYTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2Na2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.020 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Disodium Cyanamide and Its Derivatives

Mechanistic Investigations of Disodium (B8443419) Cyanamide (B42294) Formation

Understanding the underlying mechanisms of cyanamide formation is pivotal for optimizing reaction conditions and expanding the scope of synthetic applications. Researchers have investigated various pathways, including electrophilic, radical, and metal-catalyzed routes, to forge the N-CN bond.

Electrophilic Cyanation Pathways for N-Substituted Cyanamides

The most common method for synthesizing disubstituted cyanamides involves the electrophilic cyanation of secondary amines. nih.govmdpi.com For a long time, cyanogen (B1215507) bromide (BrCN) was the principal reagent for this transformation due to its high reactivity. cardiff.ac.ukrsc.org However, its extreme toxicity has driven the development of safer alternatives. cardiff.ac.ukacs.org

Recent innovations include the in situ generation of electrophilic cyanating agents. For instance, a combination of an oxidant like bleach (hypochlorite) and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN) can produce cyanogen chloride (CNCl) in the reaction mixture. nih.govacs.org This active reagent then cyanates nucleophilic amines, providing a variety of dialkyl and alkyl-aryl cyanamides in good yields without handling highly toxic cyanogen halides directly. nih.govacs.org Other approaches have utilized reagents like N-chlorosuccinimide and zinc cyanide (Zn(CN)₂) or trichloroacetonitrile (B146778) as less toxic cyano sources. cardiff.ac.ukorganic-chemistry.org N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has also emerged as a significant reagent in this context. cardiff.ac.ukrsc.org

The general mechanism for electrophilic cyanation involves the attack of a nucleophilic amine on an electrophilic cyanide source ([CN]⁺ equivalent), leading to the formation of the N-CN bond and a leaving group.

Table 1: Selected Electrophilic Cyanating Agents for Amine Cyanation

| Cyanating Agent/System | Description | Reference |

| Cyanogen Bromide (BrCN) | Traditional, highly reactive but very toxic reagent. | cardiff.ac.ukrsc.org |

| Bleach / TMSCN | In situ generation of cyanogen chloride (CNCl) for safer handling. | nih.govacs.org |

| Trichloroacetonitrile | A less toxic cyano source used in a one-pot, two-step protocol. | nih.govcardiff.ac.uk |

| N-Chlorosuccinimide / Zn(CN)₂ | Operationally simple method avoiding toxic cyanogen halides. | organic-chemistry.org |

| NCTS | An efficient reagent, particularly in transition metal-catalyzed reactions. | cardiff.ac.ukrsc.org |

Radical-Mediated Synthesis of Cyanamide Structures

Radical chemistry offers unique pathways for the synthesis and functionalization of cyanamides. cardiff.ac.uk Azobisisobutyronitrile (AIBN), commonly known as a radical initiator, can also serve as a source of the nitrile radical. nih.govresearchgate.net In copper-catalyzed systems, AIBN can be used to synthesize a variety of disubstituted cyanamides from secondary amines. The proposed mechanism involves the generation of a nitrile radical from AIBN, which then inserts into a copper-amine complex, followed by reductive elimination to yield the N-cyanated product. nih.gov

Radical cascade reactions involving cyanamides have been employed to construct complex heterocyclic structures. For example, N-acyl-cyanamide alkenes can undergo a silver(I)-mediated phosphorylation/cyclization radical cascade. nih.govacs.org This process is initiated by the formation of a phosphorus-centered radical, which adds to the alkene. The resulting alkyl radical then cyclizes onto the cyanamide's nitrile group to form polycyclic quinazolinones. nih.govcardiff.ac.ukacs.org Similarly, cyanamide radicals have been used as aminating agents in reactions with boronic acids to produce primary amines. nih.gov

Transition Metal-Catalyzed Cyanation Reactions

Transition metal catalysis has become an indispensable tool for forming N-CN bonds and for C-H functionalization to introduce the cyano group. google.com Catalysts based on rhodium, cobalt, ruthenium, palladium, and iron have been developed for these transformations. nih.govnsf.gov

A common strategy is the directed C-H cyanation of arenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. nih.gov The general mechanism for these metal-catalyzed reactions typically involves an initial C-H metalation directed by a coordinating group on the substrate. This is followed by the coordination of NCTS and a subsequent migratory insertion. The final step is often a β-elimination or reductive elimination that releases the cyanated product and regenerates the active metal catalyst. nih.gov For instance, rhodium and ruthenium catalysts have been effectively used for the ortho-aryl C-H cyanation of various substrates. nih.gov

Copper catalysis has also been employed for the N-cyanation of secondary amines using copper(I) cyanide (CuCN) as the nitrile source under oxidative conditions. nih.gov Furthermore, iron-based catalyst systems have proven effective in [2+2+2] cycloaddition reactions between cyanamides and alkynes to synthesize substituted 2-aminopyridines. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cyanation Reactions

| Metal Catalyst | Reaction Type | Cyanating Agent | Substrate Example | Reference |

| Rhodium(I/III) | Aryl C-H Cyanation | NCTS | N-nitrosoarylamines | nih.gov |

| Ruthenium(II) | Aryl C-H Cyanation | NCTS | Azoindoles | nih.gov |

| Copper(I/II) | N-Cyanation of Amines | CuCN / AIBN | Secondary Amines | nih.gov |

| Iron(II) | [2+2+2] Cycloaddition | - | Terminal Aryl Acetylenes | nih.gov |

| Palladium(II) | Tandem Catalysis | - | 2-Iodoaniline derivatives | nsf.gov |

Base-Induced Isomerization Processes in Cyanamide Synthesis

Base-induced isomerization is a powerful strategy for synthesizing specific types of unsaturated cyanamides, such as allenamides. cardiff.ac.uk The synthesis of N-allenyl cyanamides can be achieved from propargyl precursors through a one-pot deoxycyanamidation–isomerization protocol. acs.org

In this process, a propargyl alcohol reacts with NCTS. The reaction proceeds through an initial N- to O-sulfonyl transfer, followed by an Sₙ2-type alkylation of the cyanamide anion with the in situ-generated propargyl sulfonate. This affords an N-propargyl cyanamide intermediate. acs.org In the presence of a suitable base, such as sodium hydride (NaH), this intermediate undergoes isomerization to yield the thermodynamically more stable N-allenyl cyanamide. cardiff.ac.ukacs.org The amount of base used is critical; increasing the equivalents of base promotes the isomerization step. acs.org This methodology provides an attractive and operationally simple route to N-allenyl cyanamides, which are versatile building blocks for further synthetic transformations. acs.org

Novel Precursors and Reagents in Disodium Cyanamide Synthesis

The quest for more efficient, selective, and safer synthetic methods has led to the development of novel precursors and reagents for cyanamide synthesis. These new tools often overcome the limitations of classical reagents like the highly toxic cyanogen bromide.

Utilization of Thiocyanoimidazolium Salts

Among the novel reagents for electrophilic cyanation, thiocyanoimidazolium salts have emerged as highly effective. nih.govmdpi.com These reagents are prepared by the halogenation of a thiourea, which forms a hypervalent sulfur species, followed by treatment with TMSCN. mdpi.com

The resulting thiocyanoimidazolium salt can successfully transfer an electrophilic cyanide equivalent ([CN]⁺) to various nucleophiles, including secondary amines, under mild conditions. nih.govmdpi.comresearchgate.net The reaction is typically promoted by a non-nucleophilic base like diisopropylethylamine (DIPEA) and proceeds cleanly to give the corresponding disubstituted cyanamides in good yields. mdpi.comchemrevlett.com This protocol is noted for its operational simplicity and broad scope, accommodating both alkyl and aryl secondary amines. nih.govmdpi.com An important advantage of these reagents is their enhanced thermal stability compared to some hypervalent iodine-based cyanating agents, which can exhibit strong exothermic decomposition upon heating. mdpi.comuni-goettingen.de The utility of thiocyanoimidazolium salts has also been extended to the S-cyanation of thiols. chemrevlett.comuni-goettingen.de

Application of Trichloroacetonitrile in Cyanation

A notable advancement in N-cyanation involves the use of trichloroacetonitrile as a cost-effective and less toxic cyano-group donor. acs.orgacs.orgnih.gov This one-pot, two-step procedure allows for the transformation of a wide array of both cyclic and acyclic secondary amines into their corresponding cyanamides with good yields. acs.orgacs.orgnih.gov The methodology demonstrates distinct selectivity, particularly when compared to the highly reactive and toxic cyanogen bromide. acs.orgacs.orgscielo.br

The process is operationally simple and has been successfully scaled up, highlighting its practical applicability. acs.org For instance, various 1,2,3,4-tetrahydroisoquinolines and 4-substituted piperidines are readily converted to the corresponding cyanamides in high yields, ranging from 61% to 76%. acs.org The method is also tolerant of different heterocyclic systems like piperazine, morpholine, and azepane. acs.org A key advantage is its selectivity; for example, in a molecule with two amine groups, trichloroacetonitrile can selectively cyanate (B1221674) the less sterically hindered amine, a feat not achievable with cyanogen bromide. acs.orgscielo.br

Table 1: N-Cyanation of Various Amines using Trichloroacetonitrile

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | N-Cyano-1,2,3,4-tetrahydroisoquinoline | 76 | acs.org |

| 4-Methylpiperidine | N-Cyano-4-methylpiperidine | 72 | acs.org |

| Pyrrolidine | N-Cyanopyrrolidine | 75 | acs.org |

| Morpholine | N-Cyanomorpholine | 46 | acs.org |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 61 | acs.org |

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a Cyanogen Source

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a superior electrophilic cyanating agent due to its enhanced safety and practicality compared to traditional cyanide sources. nih.govresearchgate.net It has been successfully employed in various transition-metal-catalyzed cyanation reactions. nih.gov For example, rhodium(III)-catalyzed C-H cyanation of vinylic compounds like acrylamides and ketoximes uses NCTS to produce alkenyl nitriles. rsc.org

This reagent is also effective in the palladium-catalyzed cyanation of arenediazonium tetrafluoroborates and aryl halides, providing a route to diverse aryl nitriles under mild conditions. researchgate.net Furthermore, Lewis acid-catalyzed direct cyanation of indoles and pyrroles with NCTS offers excellent regioselectivity and good yields, demonstrating its broad substrate scope. capes.gov.br A facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles utilizes NCTS in the presence of a base, achieving high yields in short reaction times. organic-chemistry.org This highlights the versatility of NCTS as a user-friendly and efficient cyanogen source in modern organic synthesis. nih.govresearchgate.netrsc.orgorganic-chemistry.org

Table 2: Applications of NCTS in Cyanation Reactions

| Reaction Type | Catalyst/Reagent | Substrate Scope | Product Type | Reference |

|---|---|---|---|---|

| Vinylic C-H Cyanation | Rhodium(III) | Acrylamides, Ketoximes | Alkenyl Nitriles | rsc.org |

| Cyanation of Aryl Halides | Palladium | Arenediazonium salts, Aryl halides | Aryl Nitriles | researchgate.net |

| Direct Cyanation | Lewis Acid (BF3·OEt2) | Indoles, Pyrroles | 3-Cyanoindoles, 2-Cyanopyrroles | capes.gov.br |

| Synthesis of Heterocycles | LiHMDS | 2-Aminophenols, Benzene-1,2-diamines | 2-Aminobenzoxazoles, 2-Aminobenzimidazoles | organic-chemistry.org |

Electrochemical Synthesis Routes with TMSCN

Electrochemical methods offer a greener and safer alternative for cyanation reactions by avoiding the direct handling of toxic cyanide salts. researchgate.netacs.org The electrochemical oxidative C-H cyanation of quinoxalin-2(1H)-ones using trimethylsilyl cyanide (TMSCN) as a nucleophilic cyano source is a case in point. researchgate.net This process proceeds without the need for transition-metal catalysts or chemical oxidants, affording C3-cyanated quinoxalin-2(1H)-ones in moderate to excellent yields. researchgate.net

The versatility of electrochemical approaches is further demonstrated by the use of 5-aminotetrazole (B145819) to generate both electrophilic and nucleophilic cyanide sources. acs.org This allows for a variety of cyanation reactions, including the synthesis of cyanamides and aromatic nitriles. acs.org These electrochemical strategies represent a significant step towards more sustainable chemical production by minimizing waste and energy consumption. researchgate.net

Deselenization and Desulfurization Approaches

The synthesis of cyanamides can also be achieved through the removal of selenium or sulfur from appropriate precursors. mdpi.com Deselenization of selenoureas is a known method to produce cyanamides. mdpi.comresearchgate.net A one-pot, hypervalent iodine-mediated deselenization of aryl-isoselenocyanates has been developed, yielding a variety of cyanamides. mdpi.comresearchgate.net Another route involves the treatment of aryl-isoselenocyanates with an azide (B81097) followed by an alkyl halide, which leads to the formation of disubstituted cyanamides through the loss of elemental selenium and dinitrogen. mdpi.com

Similarly, desulfurization of thioureas is a well-established method. mdpi.comresearchgate.net An iron-mediated multi-component reaction has been shown to efficiently synthesize substituted cyanamides from isothiocyanates at room temperature. ias.ac.in This method involves a subsequent nucleophilic addition and desulfurization. ias.ac.in Another approach uses diacetoxyiodobenzene (B1259982) for the desulfurization of arylthioureas under ambient conditions, which is compatible with various functional groups. niscpr.res.in Transition metal-catalyzed desulfurization is also an effective, albeit potentially less atom-economical, strategy. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and its derivatives, aiming to reduce environmental impact and enhance safety.

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free and reduced-solvent reactions offer significant environmental benefits by minimizing waste and often leading to improved reaction kinetics. chemistrydocs.com While specific solvent-free methods for this compound are not extensively detailed in the provided context, the general principles of solvent-free organic synthesis are applicable. chemistrydocs.com For instance, a two-step, environmentally friendly synthesis of N,N-dibenzyl cyanamides from cyanamide has been developed, which proceeds under mild, metal- and ligand-free conditions. nih.govrsc.org This approach utilizes readily available starting materials and a green oxidant, hydrogen peroxide, in the subsequent step to form ureas. nih.govrsc.org The development of cyanide-free synthesis routes, such as the one using N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer reagent, further contributes to greener methodologies by avoiding highly toxic reagents. chemistryviews.orgrsc.org

Catalyst Development for Enhanced Sustainability

Catalysis plays a crucial role in developing sustainable synthetic methods. For the synthesis of disodium iminodiacetate (B1231623) (DSIDA), a key intermediate, a copper-catalyzed dehydrogenation of diethanolamine (B148213) has replaced the traditional Strecker process, which used hazardous materials like hydrogen cyanide and formaldehyde. epa.govmatanginicollege.ac.in This catalytic route is inherently safer, produces a higher yield, and generates virtually no waste, as the high-quality product stream requires no further purification after catalyst filtration. epa.govmatanginicollege.ac.in

In other areas, the use of cyanamide itself as an efficient organocatalyst for the glycolysis of PET demonstrates its potential in green applications. acs.org The development of robust and non-toxic cyanide sources like K4[Fe(CN)6] for palladium-catalyzed coupling reactions also represents a move towards more sustainable practices. researchgate.net Furthermore, iron-based catalysts are being used for the desulfurization synthesis of cyanamides, offering a more benign alternative to other transition metals. ias.ac.in

Atom Economy and Reaction Efficiency in this compound Production

The efficiency of chemical processes is a critical aspect of green chemistry, evaluated through metrics such as atom economy and reaction yield. These factors are paramount in the synthesis of this compound, influencing both its economic viability and environmental impact.

Atom Economy

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. wjpps.com The synthesis of this compound can be approached from two primary starting materials: calcium cyanamide (CaCN₂) or free cyanamide (H₂NCN). The atom economy for each route differs significantly.

The reaction from calcium cyanamide proceeds as follows: CaCN₂ + 2NaOH → Na₂CN₂ + Ca(OH)₂

The reaction from free cyanamide is: H₂NCN + 2NaOH → Na₂CN₂ + 2H₂O

The synthesis route starting from free cyanamide (H₂NCN) demonstrates a higher theoretical atom economy. This is because the byproduct, water, has a much lower molecular weight than the calcium hydroxide (B78521) produced in the alternative route. In an ideal scenario where all reactants are converted, the free cyanamide route would generate less waste by mass.

Interactive Table: Atom Economy Calculation for this compound Synthesis

| Synthesis Route | Reactants | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) | Atom Economy (%) |

| From Calcium Cyanamide | CaCN₂ + 2NaOH | 80.11 + 2(40.00) = 160.11 | Na₂CN₂ + Ca(OH)₂ | 86.01 + 74.10 = 160.11 | 53.72% |

| From Free Cyanamide | H₂NCN + 2NaOH | 42.04 + 2(40.00) = 122.04 | Na₂CN₂ + 2H₂O | 86.01 + 2(18.02) = 122.05 | 70.48% |

Note: Molar masses are approximate. The table is interactive and can be sorted.

Reaction Efficiency and Yield

While atom economy provides a theoretical maximum, the actual reaction efficiency, or yield, is affected by practical considerations such as side reactions and reaction conditions. The traditional synthesis of this compound from calcium cyanamide is known to be a process that can result in low yields and requires significant manipulation. google.com

Several factors can reduce the efficiency of this compound production:

Polymerization: Cyanamide has a tendency to dimerize into dicyandiamide (B1669379), especially under basic conditions or at elevated temperatures. acs.org This side reaction consumes the cyanamide precursor, thereby lowering the yield of the desired disodium salt.

Hydrolysis: The presence of water can lead to the hydrolysis of cyanamide to form urea (B33335), particularly at high temperatures. google.com This not only reduces the yield but also introduces impurities that may need to be removed.

Reaction Conditions: The reaction to form the disodium salt from cyanamide and a metal hydroxide is exothermic. google.com Careful temperature control is crucial to prevent side reactions and ensure the safety of the process. For instance, maintaining a temperature below 20°C, and preferably between 5-10°C, is recommended during the initial reaction phase. google.com

Research has shown that improvements in yield and reaction rate can be achieved through methods such as phase transfer catalysis, which facilitates the transfer of reactants between different phases in the reaction mixture. google.com

Scalability and Industrial Research Perspectives for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges and is a key focus of ongoing research. For this compound, the main considerations are process safety, robustness, and sustainability. acs.org

Scalability Challenges

Scaling up the synthesis of this compound involves addressing several critical issues:

Exothermic Reaction: The high heat of reaction requires robust thermal management systems to prevent runaway reactions, which is a significant safety concern. acs.org The use of certain solvents like DMSO can also be problematic under the strong basic conditions required, further complicating thermal stability on an industrial scale. nih.gov

Product Stability: Aqueous solutions of cyanamide and its salts can be unstable, decomposing over time. wikipedia.org This necessitates either immediate use in subsequent reactions or conversion into a more stable, solid form. The handling of solid this compound can be a drawback in large-scale operations, where homogeneous conditions are often preferred for consistency and control. acs.orgnih.gov

Impurity Profile: The formation of byproducts such as dicyandiamide and urea affects the purity of the final product. Industrial processes must incorporate effective purification steps or be designed to minimize these side reactions to meet the quality standards required for applications in pharmaceuticals and other industries. wikipedia.org

Industrial Research and Future Trends

Current research aims to develop more efficient, safer, and environmentally benign methods for producing this compound and its derivatives.

Interactive Table: Key Research Areas in this compound Production

| Research Focus | Objective | Key Findings & Innovations |

| Process Intensification | Increase yield and throughput while ensuring safety. | Development of continuous flow reactors for better temperature control. Use of phase transfer catalysts to improve reaction rates and yields. google.com |

| Stable Product Formulation | Overcome the instability of aqueous solutions for storage and transport. | A patented process utilizes spray drying to produce a stable, fine-particled powder of sodium hydrogen cyanamide, making it suitable for industrial handling. ecoinvent.org |

| Sustainable Routes | Reduce environmental impact and use of hazardous materials. | Research into catalytic systems and alternative, less toxic reagents to replace traditional methods. mdpi.com The overall trend is towards "zero waste technology" and circular economy principles. kharagpurcollege.ac.inresearchgate.net |

| High-Purity Production | Meet stringent requirements for pharmaceutical and other applications. | A process reacting cyanamide, sodium hydroxide, and cyanogen chloride simultaneously has been shown to produce highly pure sodium dicyanamide (B8802431) with yields of 75-95% on an industrial scale. google.com |

The chemical industry is increasingly focused on sustainable production processes and improved efficiency. mordorintelligence.com As a versatile chemical intermediate, the demand for this compound in various sectors, including agriculture as a component of slow-release fertilizers and in the synthesis of pharmaceuticals, continues to drive innovation in its manufacturing processes. mdpi.commdpi.com Future research will likely focus on optimizing catalytic systems, exploring novel reaction media, and integrating production into circular economy models to enhance both the economic and environmental performance of this compound synthesis.

Reaction Mechanisms and Chemical Transformations of Disodium Cyanamide

Nucleophilic and Electrophilic Characteristics of the Cyanamide (B42294) Moiety

The cyanamide functional group is characterized by a unique and chemically versatile nitrogen-carbon-nitrogen (NCN) connectivity. mdpi.comias.ac.in This arrangement gives rise to a dual reactivity profile, which is central to its synthetic applications. mdpi.comresearchgate.net

The chemistry of the cyanamide moiety is largely governed by the interplay between a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. mdpi.comresearchgate.net In the case of disodium (B8443419) cyanamide, the dianion [NCN]²⁻ is a potent nucleophile. This characteristic is leveraged in synthesis, for instance, in the preparation of di-substituted cyanamides through reaction with organic halides. google.com A classic example is the reaction of disodium cyanamide with allyl bromide to produce diallyl cyanamide. google.com

While the dianion itself is overwhelmingly nucleophilic, the broader class of cyanamide derivatives (R₂N-CN) clearly exhibits this dual reactivity. The molecule can act as a functional single-carbon fragment, reacting as either an electrophile or a nucleophile depending on the reaction conditions and partners. wikipedia.org This bifunctionality is crucial for the synthesis of various heterocycles. wikipedia.org

Cleavage of the N-CN bond in cyanamides is a significant transformation that unlocks diverse reactivity pathways, including aminocyanation and electrophilic cyanation. mdpi.comnih.gov This bond cleavage allows the cyanamide unit to serve as:

An electrophilic cyanating agent. mdpi.comnih.gov

An amino-transfer group. mdpi.comnih.gov

A source for the simultaneous transfer of both amino and nitrile groups. mdpi.comnih.gov

These reactions are often accomplished using either metal catalysis or metal-free conditions. mdpi.comnih.gov For instance, N-sulfonyl cyanamides can be activated by Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), leading to a formal cleavage of the N-CN bond and subsequent intramolecular aminocyanation of alkenes. nih.gov Mechanistic studies suggest that the Lewis acid coordinates to the cyanamide, facilitating nucleophilic attack by an alkene, ultimately resulting in the formation of nitrogen-containing heterocycles such as indolines and tetrahydroquinolines. nih.gov Transition-metal complexes have also been shown to mediate N-CN bond cleavage at room temperature. nih.gov

Table 1: Examples of N-CN Bond Cleavage Reactions in Substituted Cyanamides

| Reactant Type | Promoter/Catalyst | Transformation | Product Type | Reference |

|---|---|---|---|---|

| N-Sulfonyl Cyanamide | B(C₆F₅)₃ (Lewis Acid) | Intramolecular Aminocyanation of Alkenes | Indolines, Tetrahydroquinolines | nih.gov |

| N-Sulfonyl Cyanamide | Rhodium Catalyst | Cyano-group Transfer to Alkenes | Functionalized Alkenes | nih.gov |

| General Cyanamide (R₂N-CN) | Cp(CO)₂Fe(SiEt₃) | N-CN Bond Cleavage | N-silylated η²-amidino iron complex | nih.gov |

Cycloaddition Chemistry Involving this compound

The carbon-nitrogen triple bond of the cyanamide moiety readily participates in cycloaddition reactions, providing effective routes to five- and six-membered heterocyclic systems. mdpi.comnih.gov These reactions are fundamental to building molecular complexity from simple precursors.

In [3+2] cycloaddition reactions, the cyanamide group typically acts as the dipolarophile, reacting with a three-atom component (the 1,3-dipole) to form a five-membered ring. mdpi.comcardiff.ac.uk This pathway is a cornerstone for synthesizing a variety of nitrogen-rich heterocycles. mdpi.comsci-rad.com A notable example involves the reaction of cyanamides with nitrile oxides, generated in situ, to yield 1,2,4-oxadiazoles. mdpi.com Similarly, reactions with azides can produce aminotetrazole adducts. mdpi.com

Gold-catalyzed heterocyclization of alkynes with substituted cyanamides in the presence of an oxygen donor represents another advanced application, leading to the formation of 2-amino-1,3-oxazoles. mdpi.com These reactions showcase the versatility of the cyanamide moiety in constructing diverse heterocyclic scaffolds. rsc.orgrsc.org

The metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a cyanamide is a powerful and atom-economical method for synthesizing substituted 2-aminopyridines. nih.govresearchgate.netrsc.org This transformation has been achieved using various transition metal catalysts, including cobalt, nickel, and ruthenium. nih.govnih.govrsc.org

The reaction involves the co-cyclization of the nitrile moiety of the cyanamide with a dialkyne or two separate alkyne units. nih.gov Nickel-carbene catalysts have proven particularly effective, facilitating the reaction at room temperature with low catalyst loadings to produce bicyclic 2-aminopyridines in high yields. nih.gov The method is compatible with both internal and terminal diynes and a range of functionalized cyanamides. nih.gov Ruthenium-catalyzed [2+2+2] cycloadditions have also been developed for the regioselective synthesis of complex fused pyridine (B92270) systems, such as 5H-chromeno[3,4-c]pyridines. rsc.org

Table 2: Catalytic Systems for [2+2+2] Cycloaddition Involving Cyanamides

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Ni(cod)₂ / IMes·HCl | Diynes + Cyanamides | Bicyclic 2-Aminopyridines | nih.gov |

| [Cp*RuCl]₄ | α,ω-Diynes + Cyanamides | 5H-Chromeno[3,4-c]pyridines | rsc.org |

| Iron-based [FeCl₂/Zn/L1] | Diynes + Cyanamides | 2-Aminopyridines | nih.gov |

| Cobalt-based | Acetylene + Cyanamide | 2-Aminopyridines | nih.govnih.gov |

Radical Chemistry of this compound

The involvement of cyanamides in radical reactions has expanded their synthetic utility, enabling the construction of complex molecular architectures through radical cascade processes. nih.govnih.gov While research in this area has predominantly focused on substituted organic cyanamides, the principles highlight the potential reactivity of the core NCN structure.

Studies have shown that cyanamide derivatives can act as radical partners in cascade reactions to synthesize polycyclic quinazolinones. ias.ac.in For instance, N-acyl cyanamides can undergo radical cascade cyclizations to form highly substituted tricyclic guanidine (B92328) structures. researchgate.netcardiff.ac.uk The reaction is initiated, and the cyanamide moiety participates in the subsequent cyclization steps. researchgate.net Another approach involves the generation of a nitrile radical from a source like azobisisobutyronitrile (AIBN) in the presence of a copper catalyst to achieve N-cyanation of amines, demonstrating the role of radical pathways in forming N-CN bonds. nih.gov

The direct radical chemistry of the inorganic salt, this compound, is less documented compared to its organic derivatives. However, the established radical reactivity of the cyanamide moiety suggests potential pathways that could be explored under suitable conditions.

Generation and Reactivity of Cyanamidyl Radicals

Cyanamide-based radical reactions are an important method for creating nitrogen-containing polycyclic structures, which are often key components of natural products. nih.gov The generation of cyanamidyl radicals is a critical initiation step in these processes. These radicals can be formed through various methods, including the abstraction of a hydrogen atom from a cyanamide derivative or through single electron transfer (SET) processes. ias.ac.inrsc.org For instance, photolysis of N-nitropiperidine can generate the corresponding aminyl radical under neutral conditions. rsc.org

Once generated, these nitrogen-centered radicals exhibit distinct reactivity. nih.gov They can participate in addition reactions with unsaturated systems like alkenes. rsc.orgnih.gov The electrophilicity or nucleophilicity of the radical influences its reaction pathways, with electrophilic radicals favoring electron-rich substrates and vice versa. ias.ac.in The reactivity of these radicals is harnessed in cascade reactions to build molecular complexity efficiently. nih.gov

Radical Cascade Reactions

Radical cascade reactions involving cyanamides provide a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov These reactions are characterized by their atom and step economy, as well as high stereoselectivity. nih.gov

A notable application of this methodology is the synthesis of guanidine-based natural products. For example, N-acylcyanamides can undergo a radical cascade reaction initiated by a tributyltin radical to form guanidine derivatives like deoxyvasicinone (B31485) and mackinazolinone. nih.gov The proposed mechanism involves the formation of an alkyl radical, which then undergoes cyclization to form an amide-iminyl radical, followed by a final rearomatization-cyclization step. nih.gov

Another example is the silver(I)-mediated phosphorylation/cyclization radical cascade of N-acyl-cyanamide alkenes. This reaction allows for the construction of dihydroisoquinolinone and 4-quinazolinone cores. The reaction is initiated by the formation of a diphenyl-phosphine-oxide radical, which adds to the alkene to form an alkyl radical that subsequently undergoes a cascade reaction with the cyanamide nitrile. nih.gov More recently, radical cascade cyclizations of N-cyanamide alkenes have been developed for the divergent synthesis of pyrroloquinazolinones containing azido, alkenyl, and nitro groups, with the reaction outcome controlled by temperature and the amount of base used. acs.orgnih.gov A metal-free, benzoyl radical-triggered cascade addition/cyclization of N-cyanamide alkenes has also been reported for the synthesis of polycyclic pyrrolo-quinazolinones. acs.org

Coordination Chemistry of Metal Cyanamides

The coordination chemistry of the cyanamide anion is rich and varied, owing to its versatile binding modes and electronic properties.

The cyanamide anion, [NCN]²⁻, is a versatile ligand that can coordinate to metal centers in several ways. mdpi.com It can act as a monodentate ligand, binding through either the nitrile nitrogen or the amine nitrogen. nih.gov It can also function as a bridging ligand, connecting two or more metal centers. wikipedia.orgdergipark.org.tr This bridging capability is fundamental to the formation of polynuclear and polymeric coordination complexes. nih.govdergipark.org.tr The electronic structure of the cyanamide anion can be described by resonance between the carbodiimide (B86325) form ([N=C=N]²⁻) and the cyanamide form ([N-C≡N]²⁻), which influences its coordination behavior and the properties of the resulting metal complexes. d-nb.info The [NCN]²⁻ unit can also exhibit a tilting flexibility that is not possible for the spherical oxide anion, allowing it to accommodate metals of different sizes in layered structures. rsc.org

Metal-cyanamide complexes are typically synthesized through reactions of a metal salt with a source of the cyanamide anion, such as this compound or calcium cyanamide. nih.govmdpi.comnih.gov Solid-state metathesis reactions are also employed, particularly for the synthesis of ternary and quaternary metal cyanamides. d-nb.inforsc.orgacs.org For example, the reaction of Li₂NCN with MnCl₂ and HfCl₄ at high temperatures yields the quaternary cyanamide Li₂MnHf₂(NCN)₆. rsc.org

Characterization of these complexes often involves a combination of techniques, including X-ray diffraction to determine the crystal structure, infrared spectroscopy to probe the C-N bonding within the cyanamide ligand, and magnetic susceptibility measurements to investigate the electronic properties of the metal centers. rsc.orgacs.org For instance, in Li₂MnHf₂(NCN)₆, infrared spectroscopy confirms the cyanamide character with distinct single and triple bond characteristics due to the asymmetric coordination environment. rsc.org

Here is an interactive table summarizing the synthesis and characterization of selected metal-cyanamide complexes:

| Compound | Synthesis Method | Metal Center(s) | Cyanamide Coordination | Key Characterization | Reference |

| Polymeric Hg(II)-arylcyanamide | Deprotonation of arylcyanamide with NaOH, followed by reaction with Hg(NO₃)₂·H₂O | Hg(II) | Amine nitrogen | Structural analysis | nih.gov |

| Trimethyltin(IV)-cyanamide | Mixing trialkyl-tin with the ligand in an alkali medium under ultrasound irradiation | Sn(IV) | Nitrile nitrogen, bridging | Structural analysis | nih.gov |

| Li₂MnHf₂(NCN)₆ | Solid-state metathesis reaction between Li₂NCN, MnCl₂, and HfCl₄ | Li(I), Mn(II), Hf(IV) | Asymmetric, cyanamide character | X-ray diffraction, IR spectroscopy | rsc.org |

| NaSc(NCN)₂ | Solid-state metathesis reaction between Na₂NCN and ScCl₃ | Na(I), Sc(III) | Bridging | Powder X-ray diffraction | d-nb.info |

| MnCr₂(NCN)₄ | Solid-state metathesis reaction between MnCl₂, CrCl₃, and ZnNCN | Mn(II), Cr(III) | Bridging, cyanamide-type | X-ray and neutron powder diffraction, IR spectroscopy, SQUID magnetometry | acs.org |

The coordination of a cyanamide ligand to a metal center can significantly alter its reactivity. The metal ion acts as a Lewis acid, which can activate the coordinated cyanamide towards nucleophilic attack. doi.orgnih.gov For example, coordination to a metal center like Zn(II) or Pt(II) enhances the reactivity of the nitrile group in cyanamides towards 1,3-dipolar cycloaddition reactions with nitrones and azides. doi.org

The nature of the metal center also influences the electronic properties and, consequently, the reactivity of the complex. The redox properties of the metal can be tuned by the cyanamide ligand, and in turn, the metal can facilitate redox reactions involving the ligand. nih.gov For instance, the electronic properties of substituted cyanamides are crucial as bridging ligands for metal-metal coupling in dinuclear complexes, directly affecting their magnetic properties. nih.gov

Aminocyanation and Other Functionalization Reactions

This compound and its derivatives are valuable reagents for aminocyanation and other functionalization reactions. The cleavage of the N-CN bond in cyanamides can provide an electrophilic cyanating agent, an amino-transfer group, or a source for the simultaneous transfer of both amino and nitrile groups. nih.govmdpi.com These reactions can be achieved under both metal-catalyzed and metal-free conditions. nih.govmdpi.com

Aminocyanation reactions involve the addition of both an amino group and a cyano group across a double or triple bond. While the provided search results highlight the potential for aminocyanation through N-CN bond cleavage, specific examples directly utilizing this compound for this purpose are not detailed. nih.govmdpi.com

Other functionalization reactions of the cyanamide anion include its use as a nucleophile. For instance, the cyanamide anion can add to nitrile oxides, followed by cyclization, to produce oxadiazol-5-imine products. nih.gov It also participates in nucleophilic substitution reactions with Fischer carbene complexes. rsc.org Furthermore, cyanamide itself can react with various compounds containing an acidic proton, such as water, hydrogen sulfide, and alcohols, to form urea (B33335), thiourea, and alkylisoureas, respectively, demonstrating its role as a dehydrating agent in condensation reactions. wikipedia.org

Mechanistic Studies of Aminocyanation Processes

Aminocyanation refers to the addition of both an amino group and a cyano group across a double bond or to a carbonyl group. The Strecker synthesis of α-aminonitriles is a classic example of this transformation, traditionally involving an aldehyde or ketone, an amine, and a source of cyanide, such as hydrogen cyanide (HCN) or potassium cyanide (KCN). wikipedia.orgmasterorganicchemistry.com While not a direct cyanide salt, this compound can participate in analogous aminocyanation reactions, acting as a powerful nucleophilic synthon.

The generally accepted mechanism for the Strecker reaction begins with the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine. wikipedia.orgmdpi.com This is followed by the nucleophilic attack of a cyanide source on the electrophilic imine carbon.

In a modified Strecker-type reaction employing this compound, the cyanamide dianion [NCN]²⁻ or its protonated form, the monosodium cyanamide anion [HNCN]⁻, can act as the nucleophile. The proposed mechanism involves the following key steps:

Imine/Iminium Ion Formation: An aldehyde or ketone reacts with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine, which is often protonated under the reaction conditions to yield a more electrophilic iminium ion.

Nucleophilic Attack: The highly nucleophilic cyanamide anion attacks the iminium carbon. This step is analogous to the cyanide attack in the traditional Strecker synthesis and results in the formation of an N-cyano-α-aminoalkane derivative.

Hydrolysis/Transformation: The resulting product can then be subjected to hydrolysis. Acidic hydrolysis can cleave the N-cyano bond and hydrolyze the nitrile to a carboxylic acid, ultimately yielding an α-amino acid.

The reactivity of the cyanamide anion as a nucleophile is central to this process. Its addition to the iminium ion is a crucial carbon-carbon or carbon-nitrogen bond-forming step, leading to the synthesis of valuable α-aminonitrile precursors. masterorganicchemistry.com The use of this compound offers an alternative to highly toxic cyanide sources like HCN gas. mdpi.com

| Step | Description | Reactants | Intermediate/Product |

| 1 | Imine Formation | Aldehyde/Ketone, Amine | Imine |

| 2 | Iminium Formation | Imine, Acid | Iminium Ion |

| 3 | Nucleophilic Attack | Iminium Ion, [NCN]²⁻ | N-Cyano-α-aminoalkane derivative |

| 4 | Hydrolysis | N-Cyano-α-aminoalkane, Acid, Water | α-Amino Acid |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound, particularly through alkylation, presents important questions of regioselectivity due to the ambident nature of the cyanamide dianion [NCN]²⁻. This ion possesses two nucleophilic nitrogen atoms and a central carbon atom, although the negative charge is primarily localized on the nitrogen atoms.

Regioselectivity:

In reactions with electrophiles, such as alkyl halides, the cyanamide anion can potentially react at either the nitrogen or carbon atoms. However, N-alkylation is overwhelmingly observed, leading to the formation of substituted cyanamides. google.comwikipedia.org This preference can be explained by the Hard and Soft Acids and Bases (HSAB) principle. Alkyl halides are considered soft electrophiles, and the nitrogen atoms of the cyanamide anion are softer nucleophilic centers compared to the carbon atom.

The reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2). For example, the synthesis of disubstituted cyanamides from this compound and an organic halide often employs phase-transfer catalysis. google.com In this process, a quaternary ammonium (B1175870) salt facilitates the transfer of the cyanamide anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. google.com The reaction proceeds stepwise, first forming a mono-substituted cyanamide, which is then further alkylated to the di-substituted product. google.com

| Electrophile Type | Predicted Site of Attack on [NCN]²⁻ | Product Type | Rationale (HSAB) |

| Hard (e.g., Acyl Chlorides) | Nitrogen (harder center) | N-Acylcyanamides | Hard-Hard interaction |

| Soft (e.g., Alkyl Halides) | Nitrogen (softer center) | N-Alkylcyanamides | Soft-Soft interaction |

| Very Soft (e.g., Michael Acceptors) | Nitrogen | N-Substituted cyanamides | Soft-Soft interaction |

Stereoselectivity:

Stereoselectivity becomes a consideration when the derivatization of this compound or its products creates a new stereocenter. While this compound itself is achiral, its reaction with chiral electrophiles or the use of chiral catalysts can lead to the formation of stereoisomers in unequal amounts.

For instance, in asymmetric Strecker-type reactions, a chiral amine or a chiral catalyst can be used to induce the preferential formation of one enantiomer of the resulting α-aminonitrile. wikipedia.org Although direct examples with this compound are not extensively documented, the principles of asymmetric synthesis would apply. The chiral auxiliary or catalyst would create a diastereomeric transition state, leading to enantioselective addition of the cyanamide nucleophile to the imine. wikipedia.org Similarly, the derivatization of a mono-substituted cyanamide (itself potentially chiral) can proceed with diastereoselectivity, influenced by the existing stereocenter.

Role as Cyanide-Transfer Agents

This compound is a key precursor in the synthesis of various cyanide-transfer agents and can itself act as a source of a nucleophilic "CN" synthon. Cyanide-transfer agents are broadly categorized as either electrophilic or nucleophilic. researchgate.netnih.gov

Precursor to Electrophilic Cyanating Agents:

While this compound is inherently nucleophilic, it is a crucial starting material for creating electrophilic cyanating agents. A prominent example is the synthesis of sodium dicyanamide (B8802431) (Na[N(CN)₂]), which is prepared from the reaction of this compound with cyanogen (B1215507) bromide. researchgate.net Sodium dicyanamide and other N-cyano derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are effective electrophilic cyanating agents capable of transferring a [CN]⁺ equivalent to nucleophiles. nih.govmdpi.com

Role as a Nucleophilic Cyanide Source:

This compound provides the cyanamide dianion [NCN]²⁻, which acts as a potent nucleophile. Its reactivity is analogous to that of the cyanide ion (CN⁻) in many respects, allowing it to be used in reactions where a nucleophilic cyanide source is required. masterorganicchemistry.com

Substitution Reactions: It readily reacts with alkyl and acyl halides to form N-alkyl and N-acyl cyanamides, respectively. google.comorganic-chemistry.org

Addition Reactions: As discussed, it can add to imines in Strecker-type syntheses to form α-aminonitrile derivatives. masterorganicchemistry.commdpi.com

This dual role, as both a nucleophilic reagent and a precursor to electrophilic agents, highlights the versatility of this compound in synthetic chemistry, providing pathways to a wide range of nitrogen-containing compounds and nitriles.

| Cyanide Source/Precursor | Type | Typical Reactant | Product of Cyanation | Reference |

| This compound (Na₂CN₂) (as nucleophile) | Nucleophilic | Alkyl Halide | N-Alkylcyanamide | google.com |

| This compound (as precursor) | Precursor | Cyanogen Halide | Sodium Dicyanamide | researchgate.net |

| Potassium Cyanide (KCN) | Nucleophilic | Aldehyde/Amine | α-Aminonitrile | wikipedia.org |

| Trimethylsilyl (B98337) Cyanide (TMSCN) | Nucleophilic | Imine | α-Aminonitrile | mdpi.com |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic | Grignard Reagent | Nitrile | mdpi.com |

Advanced Applications of Disodium Cyanamide in Chemical Research

Precursor Chemistry for Complex Organic Molecules

The cyanamide (B42294) functional group is a valuable 1C-2N building block in organic synthesis. whamine.com Disodium (B8443419) cyanamide, as a readily available source of the cyanamide anion, serves as a powerful precursor for constructing intricate molecular architectures.

Synthesis of Guanidines and Related Compounds

Guanidines are structural motifs present in numerous biologically active molecules and are key components in supramolecular chemistry. The reaction of cyanamide and its derivatives with amines is a fundamental method for synthesizing guanidine (B92328) compounds. nih.govmdpi.com Disodium cyanamide or its derivatives, such as sodium dicyanamide (B8802431), can react sequentially with various amines to produce non-symmetrical biguanides. evonik.com For instance, aryl- and alkylcyanoguanidine precursors, which are intermediates for biguanide (B1667054) synthesis, can be prepared by heating sodium dicyanamide with amine hydrochlorides. evonik.com The general approach involves the addition of amines to the cyano group of a cyanamide-derived intermediate. evonik.comgoogle.com This reactivity is foundational for creating a wide range of substituted guanidines. nih.gov

| Cyanamide Precursor | Reactant | Product Class | Reference |

|---|---|---|---|

| Cyanamide | Amine | Guanidine | nih.gov |

| Sodium Dicyanamide | Primary/Secondary Amines (stepwise) | Unsymmetrical Biguanides | evonik.com |

| Sodium Dicyanamide | Amine Hydrochlorides | Substituted Cyanoguanidines | evonik.com |

| Cyanoguanidine (from Cyanamide) | Ammoniacal Copper Sulfate Solution | Biguanide | google.com |

Heterocycle Construction via this compound Intermediates

This compound is a versatile building block for synthesizing heterocyclic compounds. nih.gov The cyanamide anion generated from the salt can participate in cycloaddition reactions and condensations with bifunctional reagents to yield a variety of ring systems. wipo.int For example, the carbon-nitrogen triple bond in cyanamides can undergo [3+2] cycloadditions, leading to five-membered heterocycles. wipo.int A notable reaction involves the nucleophilic addition of the cyanamide anion to nitrile-oxide followed by a 5-exo-dig cyclization, which produces oxadiazol-5-imine products in excellent yields. wipo.int

Furthermore, cyanamide reacts with 1,2-diaminobenzene to form 2-aminobenzimidazole. nih.gov In another example, its reaction with the cyclic enamine 4-(1-cyclohexenyl)morpholine and elemental sulfur yields a 2-aminothiazole. nih.gov Co-cyclization of the nitrile moiety of cyanamides with a dialkyne system, often catalyzed by cobalt, provides a route to 2-aminopyridine (B139424) derivatives. wipo.int

| Heterocycle Formed | Key Reactants with Cyanamide | Reaction Type | Reference |

|---|---|---|---|

| Oxadiazol-5-imine | Nitrile-oxide | [3+2] Cycloaddition / 5-exo-dig Cyclization | wipo.int |

| 2-Aminobenzimidazole | 1,2-Diaminobenzene | Condensation | nih.gov |

| 2-Aminothiazole | Cyclic Enamine and Sulfur | Condensation/Cyclization | nih.gov |

| 2-Aminopyridine Derivatives | Dialkyne | [2+2+2] Co-cyclization | wipo.int |

Development of New Synthetic Routes for Pharmaceuticals and Dyes (excluding therapeutic effects)

The synthetic utility of cyanamide chemistry is prominently featured in the preparation of various pharmaceuticals. nih.govbiesterfeld.com The bifunctional nature of the cyanamide molecule is exploited to build the heterocyclic cores of several drugs. nih.gov For instance, the anti-ulcer drug cimetidine (B194882) is generated using the reactivity of cyanamide with specific intermediates. nih.gov Similarly, the syntheses of the anticancer drug imatinib (B729) and the hair-loss treatment minoxidil (B1677147) rely on cyanamide-derived 2-aminoimidazole or aminopyrimidine substructures. nih.gov

In the context of dyes, cyanamide chemistry provides tools for modifying key structural motifs. wipo.int Indole and indoline (B122111) rings are ubiquitous structures found in many dyes. wipo.int The introduction of a cyano group via cyanamide-based reagents provides a method for decorating these rings, thereby creating functionalized precursors for complex dye molecules. wipo.int For example, site-selective C-H cyanation of indolines and indoles can be achieved using rhodium catalysis. wipo.int

| Pharmaceutical | Core Structure Derived from Cyanamide | Reference |

|---|---|---|

| Cimetidine | Guanidine-like structure | nih.gov |

| Imatinib | Aminopyrimidine | nih.gov |

| Minoxidil | 2-Aminoimidazole substructure | nih.gov |

| Albendazole / Flubendazole | 2-Aminoimidazole substructure | nih.gov |

| Tirapazamine | General synthetic intermediate | nih.gov |

Catalytic Applications of this compound and its Complexes

Beyond its role as a stoichiometric reagent, the cyanamide anion derived from this compound can be incorporated into metal complexes, creating advanced materials with significant catalytic activity. These materials are finding applications in electrocatalysis and polymer science.

Electrocatalysis: Carbon Dioxide Reduction to Formic Acid

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable energy research. nih.gov Metal cyanamides have emerged as a promising class of materials for this purpose. nih.gov Specifically, indium cyanamide (InNCN) nanoparticles, constructed with the linear [NCN]²⁻ anion, have demonstrated exceptional performance as an electrocatalyst for reducing CO₂ to formate (B1220265) (HCOO⁻) or formic acid (HCOOH). nih.gov

The unique structure of the metal cyanamide is key to its activity and stability. nih.gov The strongly σ-donating [NCN]²⁻ ligands and the open framework structure enhance CO₂ adsorption. nih.gov Research has shown that InNCN can achieve a Faradaic efficiency for formate production of up to 96% at an industrial-grade partial current density of 250 mA cm⁻². nih.gov Furthermore, the catalyst exhibits remarkable long-term stability, enabling the continuous production of pure formic acid for over 160 hours. nih.gov This stability is attributed to the inherent tolerance of the indium cyanamide structure to electroreduction. nih.gov

| Performance Metric | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Product | Formate (HCOO⁻) / Formic Acid (HCOOH) | Selective reduction of CO₂ | nih.gov |

| Max. Faradaic Efficiency | ~96% | At a partial current density of 250 mA cm⁻² | nih.gov |

| Long-Term Stability | 160 hours | Continuous production of pure HCOOH | nih.gov |

| Key Structural Feature | [NCN]²⁻ anion framework | Enhances CO₂ adsorption and catalyst stability | nih.gov |

Role in Polymerization Processes (e.g., Polyurethane Foams)

Polyurethane (PU) foams are versatile polymers synthesized through the reaction of polyols (compounds with multiple hydroxyl groups) and diisocyanates. nih.govmdpi.com This polymerization is typically facilitated by catalysts, most commonly tertiary amines and organometallic compounds. whamine.commdpi.com The foaming process itself is often driven by a chemical blowing agent, such as water, which reacts with isocyanate groups to produce carbon dioxide gas. mdpi.com

While this compound is a cornerstone reagent in many areas of chemical synthesis, its direct role as a primary catalyst in the polymerization of polyurethane foams is not prominently documented in scientific literature. The established catalytic systems for PU foams rely on amine and organometallic catalysts to balance the competing reactions of polymer gelling and gas formation. biesterfeld.commdpi.com

However, it is relevant to note that cyanamide derivatives, particularly dicyandiamide (B1669379) (DICY), are widely used in the polymer industry as latent curing agents, especially for epoxy resin systems. nih.govevonik.comwipo.int In these applications, DICY remains inert at room temperature, allowing for a long pot life, and then initiates cross-linking upon heating. nih.gov This demonstrates the importance of the cyanamide structural family in polymer chemistry, even if its specific application as a catalyst in polyurethane foam production is not a conventional use.

Catalyst Development for Chemical Transformations

This compound is recognized for its function as a catalyst in several industrial and pharmaceutical chemical transformations. lookchem.comontosight.ai It facilitates the activation or decomposition of various organic compounds, making it a valuable tool in synthesis. lookchem.com The catalytic activity of this compound is leveraged in processes such as the production of polyurethane foams and in the synthesis of certain pharmaceutical compounds. lookchem.comontosight.ai Its role often involves acting as a base or nucleophilic catalyst to initiate or accelerate reactions.

Key transformations where this compound acts as a catalyst include the activation and decomposition of alcohols, esters, and amines. lookchem.com This catalytic behavior is essential for specific industrial applications that require controlled chemical conversions. lookchem.com

| Catalyzed Reaction Type | Substrate Class | Industrial Application | Source |

|---|---|---|---|

| Activation/Decomposition | Alcohols, Esters, Amines | General Industrial Processes | lookchem.com |

| Polymerization | Isocyanates, Polyols | Production of Polyurethane Foams | ontosight.ai |

| Organic Synthesis | Various Precursors | Pharmaceutical Compound Synthesis | lookchem.com |

Contributions to Materials Science and Inorganic Chemistry

The cyanamide anion ([NCN]²⁻), readily supplied by this compound, is a fundamental building block in modern materials science and inorganic chemistry. It is considered a pseudo-chalcogenide, being isolobal and isoelectronic with the oxide anion (O²⁻), which allows it to form a diverse range of solid-state structures with unique properties. sciengine.comresearchgate.net

This compound is a key reagent in the synthesis of crystalline metal cyanamide frameworks. These materials are noted for their open-framework structures, which can be tailored for various applications. researchgate.netacs.org The synthesis methods often involve solid-state metathesis reactions or colloidal synthesis routes.

A notable example is the synthesis of the ternary cyanamide NaSc(NCN)₂, prepared via a solid-state metathesis reaction between this compound (Na₂NCN) and scandium(III) chloride (ScCl₃) at 600 °C. researchgate.netd-nb.info The resulting product features a layered structure with alternating metal cations and cyanamide anions. d-nb.info Similarly, colloidal methods have been developed to produce metal cyanamide nanoparticles, such as cadmium cyanamide (CdNCN) and manganese cyanamide (MnNCN). acs.org These nanoparticles can serve as templates for further chemical transformations, like anion exchange reactions to form metal chalcogenides. acs.org

| Framework Material | Synthesis Method | Precursors | Key Feature | Source |

|---|---|---|---|---|

| NaSc(NCN)₂ | Solid-State Metathesis | Na₂NCN, ScCl₃ | Layered pseudo-oxide structure | researchgate.netd-nb.info |

| CdNCN Nanoparticles | Colloidal Synthesis | H₂NCN, CdCl₂ | Parent compound for anion exchange | acs.org |

| MnNCN Nanoparticles | Colloidal Synthesis | H₂NCN, MnCl₂ | Enables synthesis of MnS nanoparticles | acs.org |

| Silver-Cyanamide Polymers | Grinding Method | Ag₂NCN, g-C₃N₄ | Heterojunction material for photocatalysis | researchgate.net |

A frontier in materials research is the exploration of piezocatalysis, where mechanical energy is converted into chemical energy to drive catalytic reactions. This property requires materials with a noncentrosymmetric crystal structure. Recent research has identified certain metal cyanamides as promising piezocatalysts.

Specifically, a series of mercury cyanamides were synthesized, and their structures were analyzed. acs.orgnih.gov The noncentrosymmetric cyanamide Hg₃(NCN)₂Cl₂ was investigated for its piezocatalytic activity. acs.orgnih.gov The study demonstrated that this material could degrade a common organic dye with an efficiency of 50% under ultrasonic vibration, opening a new avenue for the application of cyanamide-based materials in environmental remediation. acs.orgnih.gov The synthesis of these mercury cyanamides was carefully controlled by adjusting the pH of the precursor solution. acs.orgnih.gov

| Material | Crystal Structure Type | Application | Research Finding | Source |

|---|---|---|---|---|

| Hg₃(NCN)₂Cl₂ | Noncentrosymmetric | Piezocatalysis | Achieved 50% degradation efficiency of an organic dye. | acs.orgnih.gov |

The versatility of the cyanamide group extends to the creation of a wide array of novel materials with specialized functions.

Electrocatalysts: Indium cyanamide (InNCN) nanoparticles have been developed as a highly active and stable catalyst for the electroreduction of CO₂ to formic acid. acs.org The material's unique framework, constructed from the linear [NCN]²⁻ ligand, prevents the self-reduction of the catalyst and provides abundant active sites, enabling industrial-grade current densities and long-term stability. acs.org

Nitrogen-Doped Carbons: Cyanamide has been used as a nitrogen source in the one-step pyrolysis of graphene oxide to create nitrogen-doped graphene nanosheets. mdpi.com These materials exhibit enhanced properties for applications such as the removal of heavy metals from water. mdpi.com

Polymer Curing Agents: In polymer chemistry, mixtures containing cyanamide and urea (B33335) derivatives have been formulated as novel liquid curing agents for epoxy resins. google.com These agents are particularly useful in the production of fiber composite materials, demonstrating the role of cyanamide in creating advanced polymers. google.com

| Material Type | Cyanamide Role | Key Innovation | Application | Source |

|---|---|---|---|---|

| Indium Cyanamide (InNCN) | Framework Component | Stable catalyst with open framework structure | CO₂ electroreduction to formic acid | acs.org |

| N-doped Graphene | Nitrogen Source | One-step pyrolysis synthesis | Heavy metal removal | mdpi.com |

| Epoxy Resin Curing Agent | Active Component | Liquid curing agent formulation | Fiber composite materials | google.com |

Theoretical and Computational Studies of Disodium Cyanamide

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the properties of disodium (B8443419) cyanamide (B42294). As an ionic compound, it is composed of two sodium cations (Na⁺) and a cyanamide dianion ([NCN]²⁻). Computational studies, therefore, often focus on the electronic structure and properties of the [NCN]²⁻ anion, which dictates the core chemical characteristics of the compound.

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. DFT calculations can determine optimized geometries, electronic energies, and the distribution of electron density within a compound. For the cyanamide anion ([NCN]²⁻), DFT studies reveal a linear geometry, which is a key feature of its structure. acs.org

DFT calculations on related metal cyanamides have shown that the level of theory and the choice of functional, such as PBE and SCAN, are crucial for accurately describing these systems. acs.org Van der Waals corrections are also important for modeling the interactions within the crystal lattice. acs.org While specific DFT studies focusing exclusively on the disodium cyanamide crystal are not extensively documented in publicly available literature, analysis of the [NCN]²⁻ anion is instructive. The distribution of charge, as calculated by methods like Löwdin population analysis, confirms the delocalization of the negative charge across the nitrogen atoms. rsc.org Theoretical deformation density analysis can further visualize areas of electron density accumulation and depletion upon bond formation. researchgate.net

The electronic properties, such as the band gap, can be evaluated using DFT calculations, often complemented by experimental techniques. These calculations help to understand the semiconductor properties of metal cyanamides. acs.org

Molecular Orbital and Bonding Characteristics

The [NCN]²⁻ anion is isoelectronic with well-known linear molecules like carbon dioxide (CO₂). Its molecular orbital (MO) diagram would show sigma (σ) and pi (π) bonding and antibonding orbitals formed from the atomic orbitals of carbon and nitrogen. The valence electrons fill the bonding and non-bonding orbitals, leading to a stable electronic configuration. quora.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

Bonding in the [NCN]²⁻ anion is complex and can be described by two principal resonance structures: the carbodiimide (B86325) form (⁻N=C=N⁻) with D∞h symmetry and two C=N double bonds, and the cyanamide form (N≡C-N²⁻) with C∞v symmetry, featuring a C-N single bond and a C≡N triple bond. acs.org In the solid state, the specific form adopted depends on the coordination environment provided by the cations. acs.orgrsc.org

Computational analyses, such as the Crystal Orbital Bond Index (COBI), are used to quantify the covalency and bond order of the C-N bonds. rsc.org For instance, in related quaternary cyanamides, DFT calculations have successfully mirrored experimental findings, showing distinct C-N single and triple bond character based on the asymmetric coordination of the anion. rsc.org The interaction between the sodium cations and the cyanamide anion in Na₂NCN is expected to be predominantly ionic.

| Property | Description | Computational Insight |

| Geometry | The arrangement of atoms in the [NCN]²⁻ anion. | DFT calculations confirm a linear N-C-N arrangement. acs.org |

| Symmetry | The symmetry of the electron distribution in the anion. | Can exist in a higher symmetry carbodiimide form (D∞h) or a lower symmetry cyanamide form (C∞v). acs.org |

| Bonding | Nature of the chemical bonds within the anion. | Characterized by a mix of sigma and pi bonding. Bond order analysis reveals either two double bonds or a combination of a single and a triple bond. rsc.org |

| Charge Distribution | The localization of negative charge. | The two negative charges are primarily distributed across the two nitrogen atoms. |

Vibrational Spectroscopy and Spectroscopic Property Predictions

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netnih.gov For the [NCN]²⁻ anion, the most characteristic vibrations are the symmetric and asymmetric stretching modes of the N-C-N backbone.

The calculated frequencies of these modes are sensitive to the assumed symmetry (cyanamide vs. carbodiimide). nih.gov The presence of multiple transitions in experimental spectra of some cyanamide compounds has been attributed to Fermi resonances, an effect that can be investigated through quantum chemical calculations. nih.gov Computational models like the Internal Vibrational Stark Effect, supported by DFT calculations, have been proposed to explain frequency shifts upon coordination to a cation. acs.orgresearchgate.net

The table below shows representative theoretical vibrational frequencies for cyanamide-related species. The exact frequencies for this compound would be influenced by the solid-state crystal environment and the interaction with the Na⁺ cations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Symmetric NCN Stretch | 2000 - 2200 | In-phase stretching of the two C-N bonds. |

| Asymmetric NCN Stretch | 2200 - 2300 | Out-of-phase stretching of the two C-N bonds. nih.gov |

| Bending Mode | ~600 - 700 | Bending of the linear N-C-N structure. |

Computational Reaction Dynamics and Kinetics

Computational methods are also employed to study the reactivity of this compound, primarily by modeling the behavior of the cyanamide anion in various chemical environments. These studies help to map out potential reaction pathways and determine the energy requirements for chemical transformations.

Modeling of Transition States and Energy Barriers

A key aspect of studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction pathway. rowansci.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.